molecular formula C17H17ClF3N3O4S B12197969 N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

Cat. No.: B12197969
M. Wt: 451.8 g/mol
InChI Key: ITDJQTYDNJBXOV-UHFFFAOYSA-N
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Description

N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core phenyl and thiazole structures, followed by the introduction of the chloro-trifluoroethoxy and morpholinyl groups. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize efficiency and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form new derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The chloro and trifluoroethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Scientific Research Applications

N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C17H17ClF3N3O4S

Molecular Weight

451.8 g/mol

IUPAC Name

N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C17H17ClF3N3O4S/c18-15(19)17(20,21)28-11-3-1-10(2-4-11)22-13(25)9-12-14(26)23-16(29-12)24-5-7-27-8-6-24/h1-4,12,15H,5-9H2,(H,22,25)

InChI Key

ITDJQTYDNJBXOV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC(C(F)Cl)(F)F

Origin of Product

United States

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